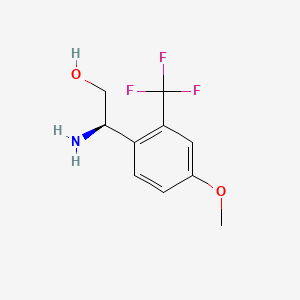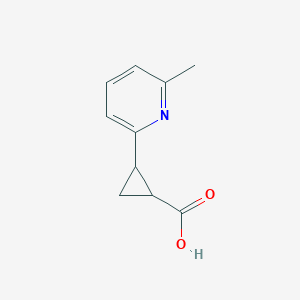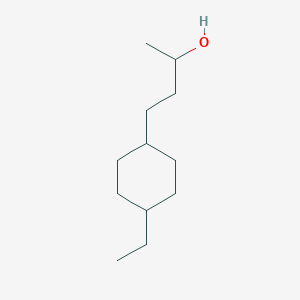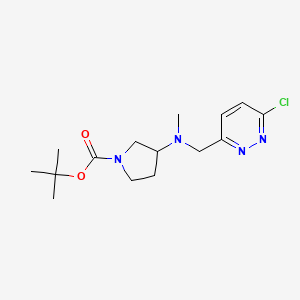
(R)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with a complex structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the use of a Suzuki–Miyaura coupling reaction to introduce the trifluoromethyl group onto the phenyl ring . This is followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the addition of the amino group, which can be achieved through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium, in the Suzuki–Miyaura coupling reaction, and the careful control of reaction temperatures and pressures are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group will yield a nitro compound, while reduction will revert it to the original amino compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methoxy group can participate in various interactions, including van der Waals forces and dipole-dipole interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-2-[4-methoxyphenyl]ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
(2R)-2-amino-2-[4-trifluoromethylphenyl]ethan-1-ol: Lacks the methoxy group, affecting its reactivity and interactions.
(2R)-2-amino-2-[4-methoxy-2-chlorophenyl]ethan-1-ol: The chlorine atom replaces the trifluoromethyl group, altering its chemical behavior.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol makes it unique, as these groups can significantly influence its chemical reactivity and interactions with biological targets. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H12F3NO2 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
ZOWDZVDLQMMVIE-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)[C@H](CO)N)C(F)(F)F |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)

![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

